4-Bromothieno[2,3-b]pyridine-2-carbonitrile
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Overview
Description
4-Bromothieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C8H3BrN2S. It is a derivative of thienopyridine, characterized by the presence of a bromine atom at the 4-position and a cyano group at the 2-position.
Mechanism of Action
Target of Action
The primary target of 4-Bromothieno[2,3-b]pyridine-2-carbonitrile is the plasmodial enzyme Pf GSK-3 . This enzyme plays a crucial role in the life cycle of the Plasmodium parasite, which is responsible for malaria .
Mode of Action
This compound interacts with Pf GSK-3, inhibiting its activity . It’s worth noting that this compound is a weak inhibitor of pf gsk-3 . Despite this, it still shows strong antiparasitic activity .
Result of Action
The most potent representatives of this compound inhibit the Plasmodium pathogens with IC50 values in the two-digit nanomolar range and exhibit high selectivity indices (>100) . This suggests that the compound has a significant molecular and cellular effect on the parasite.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromothieno[2,3-b]pyridine-2-carbonitrile typically involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide. The reaction proceeds through the formation of an intermediate chalcone, which is then cyclized to form the thienopyridine core. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromothieno[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide (DMF).
Cyclization Reactions: These reactions often require the use of catalysts, such as palladium or copper, and can be carried out under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothienopyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
4-Bromothieno[2,3-b]pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorothieno[2,3-b]pyridine-2-carbonitrile
- 4-Fluorothieno[2,3-b]pyridine-2-carbonitrile
- 4-Iodothieno[2,3-b]pyridine-2-carbonitrile
Uniqueness
4-Bromothieno[2,3-b]pyridine-2-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be readily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
IUPAC Name |
4-bromothieno[2,3-b]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2S/c9-7-1-2-11-8-6(7)3-5(4-10)12-8/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGVGYHOJVJJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=C(S2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092206-36-3 |
Source
|
Record name | 4-bromothieno[2,3-b]pyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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